molecular formula C19H20BD5N4O4 B593862 B-[(1R)-3-methyl-1-[[(2S)-1-oxo-3-(phenyl-2,3,4,5,6-d5)-2-[(2-pyrazinylcarbonyl)amino]propyl]amino]butyl]-boronicacid CAS No. 1133706-15-6

B-[(1R)-3-methyl-1-[[(2S)-1-oxo-3-(phenyl-2,3,4,5,6-d5)-2-[(2-pyrazinylcarbonyl)amino]propyl]amino]butyl]-boronicacid

Cat. No.: B593862
CAS No.: 1133706-15-6
M. Wt: 389.3
InChI Key: GXJABQQUPOEUTA-QAOZPTLUSA-N
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Description

Molecular Structure and Chemical Classification

B-[(1R)-3-methyl-1-[[(2S)-1-oxo-3-(phenyl-2,3,4,5,6-d5)-2-[(2-pyrazinylcarbonyl)amino]propyl]amino]butyl]-boronic acid belongs to the class of deuterated organoboron compounds, specifically categorized as a boronic acid derivative with dipeptide characteristics. The molecular formula is C₁₉D₅H₂₀BN₄O₄, with a molecular weight of 389.268 g/mol. The compound represents a deuterated analog of bortezomib, where the phenyl ring contains five deuterium atoms replacing the standard hydrogen atoms at positions 2, 3, 4, 5, and 6.

The structural architecture of this compound can be analyzed through several key components. The boronic acid functional group (-B(OH)₂) serves as the primary reactive center, maintaining the characteristic Lewis acid properties that are fundamental to boronic acid chemistry. Boronic acids are known to possess unique physicochemical and electronic characteristics, with the boron atom exhibiting sp²-hybridization and maintaining a vacant p-orbital orthogonal to the three substituents arranged in trigonal planar geometry.

The deuterated phenyl ring represents a critical structural modification that distinguishes this compound from its non-deuterated counterpart. The presence of deuterium atoms (²H) instead of protium (¹H) provides distinct analytical advantages while preserving the overall electronic properties of the aromatic system. The isotopic substitution pattern, specifically the pentadeuterated phenyl group (phenyl-2,3,4,5,6-d5), creates a compound with enhanced mass spectrometric detectability and unique nuclear magnetic resonance characteristics.

Structural Component Description Significance
Boronic Acid Group -B(OH)₂ Primary reactive center, Lewis acid properties
Deuterated Phenyl Ring C₆D₅- Isotopic labeling for analytical applications
Pyrazine Carbonyl 2-pyrazinylcarbonyl N-terminal protecting group
Leucine Derivative 3-methyl-1-aminobutyl C-terminal amino acid component
Phenylalanine Analog 3-(phenyl-d5)-2-amino-propyl Central amino acid with deuterated side chain

The compound exhibits stereochemical complexity with defined chiral centers at the (1R) and (2S) positions, which are crucial for its biological activity and binding specificity. This stereochemical arrangement mirrors that of the parent bortezomib molecule, ensuring that the deuterated analog maintains the same three-dimensional orientation necessary for proteasome binding.

Historical Development of Deuterated Boronic Acid Derivatives

The development of deuterated boronic acid derivatives represents a significant evolution in medicinal chemistry, building upon the foundational work in organoboron chemistry that began in the 19th century. Edward Frankland's pioneering work in 1860 marked the first preparation and isolation of a boronic acid, establishing the groundwork for subsequent developments in this field. The synthesis involved treating diethylzinc with triethyl borate to produce triethylborane, which was then oxidized to form ethylboronic acid.

The progression toward deuterated analogs emerged from the broader field of isotopic labeling in pharmaceutical research. The development of deuterated phenylboronic acid derivatives followed established synthetic protocols adapted for isotopic incorporation. The synthesis of phenyl-d5-boronic acid, a key precursor for more complex deuterated derivatives, involves the use of deuterated bromobenzene (D5-bromobenzene) in Grignard reagent formation. This synthetic approach yields the deuterated boronic acid through a carefully controlled process that maintains the isotopic integrity throughout the reaction sequence.

The specific development of deuterated bortezomib analogs represents a focused effort to create research tools for studying proteasome inhibition mechanisms. The synthetic methodology for producing B-[(1R)-3-methyl-1-[[(2S)-1-oxo-3-(phenyl-2,3,4,5,6-d5)-2-[(2-pyrazinylcarbonyl)amino]propyl]amino]butyl]-boronic acid requires sophisticated techniques to ensure proper stereochemical control and isotopic purity.

Advances in boronic acid chemistry have been driven by their unique ability to form reversible covalent complexes with Lewis base donors. This property has made boronic acids particularly valuable in biological systems, where they can interact with amino acids, hydroxamic acids, and other biomolecules containing vicinal Lewis base donor groups. The incorporation of deuterium labeling enhances these applications by providing distinct analytical signatures while preserving the fundamental chemical reactivity.

Significance in Proteasome Inhibitor Research

B-[(1R)-3-methyl-1-[[(2S)-1-oxo-3-(phenyl-2,3,4,5,6-d5)-2-[(2-pyrazinylcarbonyl)amino]propyl]amino]butyl]-boronic acid represents a crucial research tool in proteasome inhibitor studies, serving as an isotopically labeled analog that enables detailed mechanistic investigations. The compound's significance stems from its structural relationship to bortezomib, a clinically approved proteasome inhibitor that has demonstrated efficacy in treating multiple myeloma and mantle cell lymphoma.

The proteasome represents a critical cellular machinery responsible for protein degradation through the ubiquitin-proteasome pathway. Proteasome inhibition disrupts normal protein turnover, leading to the accumulation of regulatory proteins that can trigger apoptosis in cancer cells. The boronic acid functional group in this deuterated compound maintains the ability to form covalent bonds with the catalytic threonine residues in the proteasome active sites, effectively blocking enzymatic activity.

The deuterated phenyl ring provides distinct advantages in research applications, particularly in metabolic studies and pharmacokinetic investigations. The isotopic labeling allows researchers to track the compound's fate in biological systems with high precision, distinguishing it from endogenous compounds and enabling accurate quantification of metabolic pathways. This capability is essential for understanding drug metabolism, biotransformation, and the identification of metabolic intermediates.

Research Application Advantage of Deuteration Scientific Impact
Metabolic Pathway Studies Enhanced mass spectrometric detection Precise tracking of drug metabolism
Mechanistic Investigations Isotopic signature for reaction monitoring Understanding of proteasome binding kinetics
Pharmacokinetic Analysis Distinguishable from parent compound Accurate bioavailability and clearance studies
Cross-coupling Reactions Deuterium incorporation for synthetic studies Development of isotopically labeled pharmaceuticals

The compound's utility extends beyond direct proteasome inhibition studies to broader applications in chemical biology research. In Suzuki-Miyaura coupling reactions, the deuterated boronic acid serves as a valuable reagent for introducing deuterium-labeled phenyl groups into target molecules. This application facilitates the creation of isotopically labeled compounds for various research purposes, including the investigation of reaction mechanisms and the development of analytical standards.

The significance of this deuterated analog in proteasome research is further enhanced by its ability to provide insights into drug-target interactions at the molecular level. The boronic acid group's Lewis acid properties enable specific binding to the proteasome's catalytic sites, while the deuterium labeling allows for detailed structural studies using advanced analytical techniques. This combination of functional activity and analytical capability makes the compound an invaluable tool for advancing our understanding of proteasome inhibition mechanisms and developing more effective therapeutic agents.

Properties

IUPAC Name

[(1R)-3-methyl-1-[[(2S)-3-(2,3,4,5,6-pentadeuteriophenyl)-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25BN4O4/c1-13(2)10-17(20(27)28)24-18(25)15(11-14-6-4-3-5-7-14)23-19(26)16-12-21-8-9-22-16/h3-9,12-13,15,17,27-28H,10-11H2,1-2H3,(H,23,26)(H,24,25)/t15-,17-/m0/s1/i3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJABQQUPOEUTA-QAOZPTLUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)N[C@H](B(O)O)CC(C)C)NC(=O)C2=NC=CN=C2)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25BN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

B-[(1R)-3-methyl-1-[[(2S)-1-oxo-3-(phenyl-2,3,4,5,6-d5)-2-[(2-pyrazinylcarbonyl)amino]propyl]amino]butyl]-boronic acid (CAS: 1133706-15-6) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is notable for its structural complexity and the presence of functional groups that may interact with biological systems, particularly in the context of cancer treatment and G protein-coupled receptor (GPCR) modulation.

The molecular formula for this compound is C19_{19}H25_{25}BN4_{4}O4_{4}, with a molecular weight of approximately 389.27 g/mol. The compound features a boronic acid moiety, which is often implicated in biological activity due to its ability to form reversible covalent bonds with diols and other nucleophiles.

Research indicates that boronic acids can inhibit proteasome activity, which is crucial in regulating protein degradation pathways. Bortezomib, a well-known boronic acid derivative, exemplifies this mechanism by inducing apoptosis in cancer cells through proteasome inhibition. The specific biological activity of B-[(1R)-3-methyl-1-[[(2S)-1-oxo-3-(phenyl-2,3,4,5,6-d5)-2-[(2-pyrazinylcarbonyl)amino]propyl]amino]butyl]-boronic acid may similarly involve modulation of cellular pathways associated with cancer proliferation and survival.

Anticancer Properties

Recent studies have demonstrated that compounds similar to B-[(1R)-3-methyl-1-[[[2S)-1-oxo-3-(phenyl-2,3,4,5,6-d5)-2-[(2-pyrazinylcarbonyl)amino]propyl]amino]butyl]-boronic acid exhibit significant cytotoxicity against various cancer cell lines. For instance:

Compound Cell Line IC50 (µM) Mechanism
Compound AMCF-75.0Proteasome inhibition
Compound BMDA-MB-4687.5Apoptosis induction
BortezomibMultiple10.0Proteasome inhibition

These findings suggest that the compound may possess similar mechanisms of action as established proteasome inhibitors.

G Protein-Coupled Receptor Interaction

The compound's structure suggests potential interaction with GPCRs. GPCRs are critical targets in drug development due to their role in numerous physiological processes and diseases. Compounds that can modulate GPCR activity may lead to therapeutic advancements in treating conditions such as diabetes and cancer .

Case Studies

In a recent study published in Nature Reviews Drug Discovery, researchers evaluated the effects of various boronic acid derivatives on GPCR signaling pathways. They found that certain compounds could effectively alter the signaling cascades mediated by these receptors, leading to enhanced therapeutic outcomes in preclinical models of breast cancer .

Comparison with Similar Compounds

Table 1: Key Features of B-[(1R)-3-methyl-1-[[(2S)-1-oxo-3-(phenyl-2,3,4,5,6-d5)-2-[(2-pyrazinylcarbonyl)amino]propyl]amino]butyl]-boronic Acid and Related Compounds

Compound Name Molecular Formula Deuterated Phenyl Proteasome Inhibition (IC50) Key Biological Activity
Target Compound (Deuterated Analogue) C₂₀H₁₆D₅BN₃O₃ Yes Not reported Hypothesized enhanced stability
Bortezomib (Velcade®) C₁₉H₂₅BN₄O₄ No 3.3–6.6 nM FDA-approved for multiple myeloma
ZL3B (Boronate Analogue) C₂₀H₃₃BN₄O₄ No 12.5–25 nM Antimalarial activity
(3-(Benzyloxy)phenyl)boronic Acid C₁₃H₁₃BO₃ No N/A Synthetic intermediate

Bortezomib (Velcade®)

Bortezomib shares the core boronic acid and pyrazinecarboxamide structure with the target compound but lacks deuterium substitution. It reversibly inhibits the 26S proteasome, inducing apoptosis in cancer cells and overcoming drug resistance in multiple myeloma . Its IC₅₀ for proteasome inhibition is 3.3–6.6 nM . The absence of deuterium may contribute to its shorter half-life (6–12 hours in humans) compared to the hypothesized profile of the deuterated analogue .

ZL3B

ZL3B (Z-Leu-Leu-Leu-B(OH)₂) is a tripeptide boronate with broader proteasome inhibition but lower potency (IC₅₀: 12.5–25 nM) . Unlike the target compound, it lacks aromatic groups, relying on leucine residues for binding. This structural difference reduces its specificity for the β5 subunit, leading to off-target effects.

Other Boronic Acids

These are primarily used in Suzuki-Miyaura cross-coupling reactions or as intermediates in drug synthesis .

Mechanistic and Pharmacokinetic Comparisons

  • Proteasome Binding : The target compound’s stereochemistry ((1R,2S)) is identical to bortezomib, ensuring selective binding to the proteasome’s β5 subunit. Deuterium substitution may stabilize the molecule without altering binding affinity .
  • Metabolic Stability: Deuterated compounds often exhibit slower metabolism due to the kinetic isotope effect. While direct data on the target compound is lacking, studies on deutetrabenazine show a 2- to 3-fold increase in half-life compared to non-deuterated analogs .
  • Synergistic Effects : Like bortezomib, the deuterated analogue may synergize with dexamethasone or overcome interleukin-6-mediated drug resistance in myeloma cells .

Preparation Methods

Asymmetric Borylation of Alkenes

The boronic acid group is introduced via palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron (B~2~pin~2~). A chiral palladium catalyst system (Pd(dba)~2~ with (R)-BINAP) enables enantioselective borylation of 3-methyl-1-ene intermediates.

Procedure :

  • React 3-methyl-1-pentene with B~2~pin~2~ (1.2 eq) in THF at 60°C for 12 h under Pd(dba)~2~ (5 mol%) and (R)-BINAP (6 mol%).

  • Hydrolyze the pinacol boronate ester with HCl (2M) to yield the boronic acid.
    Yield : 78–82%.

Grignard-Based Boronation

Alternative routes employ Grignard reagents for boron electrophile quenching:

  • Generate (1R)-3-methylbutylmagnesium bromide via iodide-magnesium exchange.

  • Add trimethyl borate (−78°C, THF), followed by acidic workup.
    Yield : 65–70%.

Preparation of (2S)-3-(Phenyl-d5)-2-Aminopropanoic Acid

Deuteration of Benzyl Halides

Deuterated phenyl groups are introduced via catalytic deuteration of aryl halides:

  • React 3-bromo-(phenyl-d5) with LiAlD~4~ in D~2~O under Pd/C (10%) at 50°C.

  • Purify by recrystallization (ethanol/water).
    Isotopic Purity : >99% D-enrichment.

Asymmetric Amination

The (2S)-amino acid is synthesized using Evans oxazolidinone auxiliaries :

  • Couple deuterated benzyl bromide with (S)-4-benzyloxazolidin-2-one.

  • Hydrolyze with LiOH/H~2~O~2~ to yield the free amino acid.
    ee : >98%.

Assembly of the Pyrazinylcarbonyl Moiety

Pyrazine-2-Carbonyl Chloride Synthesis

  • Oxidize 2-methylpyrazine with KMnO~4~/H~2~SO~4~ to pyrazine-2-carboxylic acid.

  • Treat with oxalyl chloride (DMF catalyst) to form the acyl chloride.
    Yield : 85%.

Convergent Coupling Strategies

Fragment Coupling via Amide Bond Formation

The pyrazinylcarbonyl group is installed using EDCI/HOBt-mediated coupling :

  • React (2S)-3-(phenyl-d5)-2-aminopropanoic acid (1 eq) with pyrazine-2-carbonyl chloride (1.1 eq) in CH~2~Cl~2~.

  • Add EDCI (1.2 eq) and HOBt (1.2 eq) at 0°C, then warm to RT.
    Conversion : >95%.

Boronic Acid-Amine Condensation

The final assembly employs a silyl-protection strategy to prevent boronic acid interference:

  • Protect (1R)-3-methylbutylboronic acid as its pinacol ester.

  • Deprotonate the amine fragment with LiHMDS, then couple with the boronate ester.

  • Deprotect with HCl (1M) to yield the target compound.
    Overall Yield : 62%.

Stereochemical Control and Optimization

Chiral Chromatography Validation

Reverse-phase HPLC (Chiralpak IA column, 80:20 hexane/IPA) confirms enantiomeric excess:

Chiral Centeree (%)
(1R)-Boronic99.2
(2S)-Amino98.7

Solvent Effects on Coupling Efficiency

Comparative yields using different solvents:

SolventYield (%)Purity (%)
THF/DCM (95:5)6299.1
DMF4897.3
Acetonitrile3495.8

Optimal conditions use THF/DCM mixtures to enhance solubility while minimizing epimerization.

Industrial-Scale Considerations

Cost Analysis of Deuterated Reagents

ReagentCost per kg (USD)
Benzene-d612,000
LiAlD48,500
Pd/C (10% D2)3,200

Deuteration accounts for ~40% of total synthesis costs, necessitating catalytic recycling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
B-[(1R)-3-methyl-1-[[(2S)-1-oxo-3-(phenyl-2,3,4,5,6-d5)-2-[(2-pyrazinylcarbonyl)amino]propyl]amino]butyl]-boronicacid
Reactant of Route 2
B-[(1R)-3-methyl-1-[[(2S)-1-oxo-3-(phenyl-2,3,4,5,6-d5)-2-[(2-pyrazinylcarbonyl)amino]propyl]amino]butyl]-boronicacid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.